

# Metofoline: A Technical Examination of an Isoquinoline-Derived Opioid Analgesic

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## Compound of Interest

Compound Name: **Metofoline**

Cat. No.: **B1203475**

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## Introduction

**Metofoline**, also known as methopholine, is a synthetic opioid analgesic belonging to the tetrahydroisoquinoline chemical class.<sup>[1][2][3]</sup> Developed in the 1950s by Hoffmann-La Roche, it was briefly marketed in the United States under the brand name Versidyne for the management of postoperative pain.<sup>[1][2]</sup> Despite demonstrating analgesic efficacy comparable to codeine, **metofoline** was withdrawn from the market in 1965 due to safety concerns, specifically the occurrence of ophthalmic side effects, including the development of cataracts in dogs during preclinical studies.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of **metofoline**, focusing on its chemical properties, synthesis, and known pharmacological characteristics as an isoquinoline derivative.

## Chemical and Physical Properties

**Metofoline** is chemically designated as 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.<sup>[2][4]</sup> Its core structure is a tetrahydroisoquinoline moiety, confirming its classification as an isoquinoline derivative.<sup>[1][2]</sup> The key physicochemical properties of **metofoline** are summarized in Table 1.

Table 1: Physicochemical Properties of **Metofoline**

Property	Value	Reference(s)
IUPAC Name	1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline	[2][4]
Synonyms	Methopholine, Ro 4-1778/1, Versidyne, ARC I-K-1, NIH 7672	[1]
CAS Number	2154-02-1	[1][3]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> CINO <sub>2</sub>	[2][4]
Molar Mass	345.87 g·mol <sup>-1</sup>	[2][4]
Appearance	Colorless leaflets from aqueous methanol	[3]
Melting Point	110-111 °C	[3]

**Metofoline** exists as a racemic mixture, with the levorotatory (R)-enantiomer being the pharmacologically active form, exhibiting approximately three times the analgesic potency of codeine. The (S)-enantiomer is considered inactive.[2]

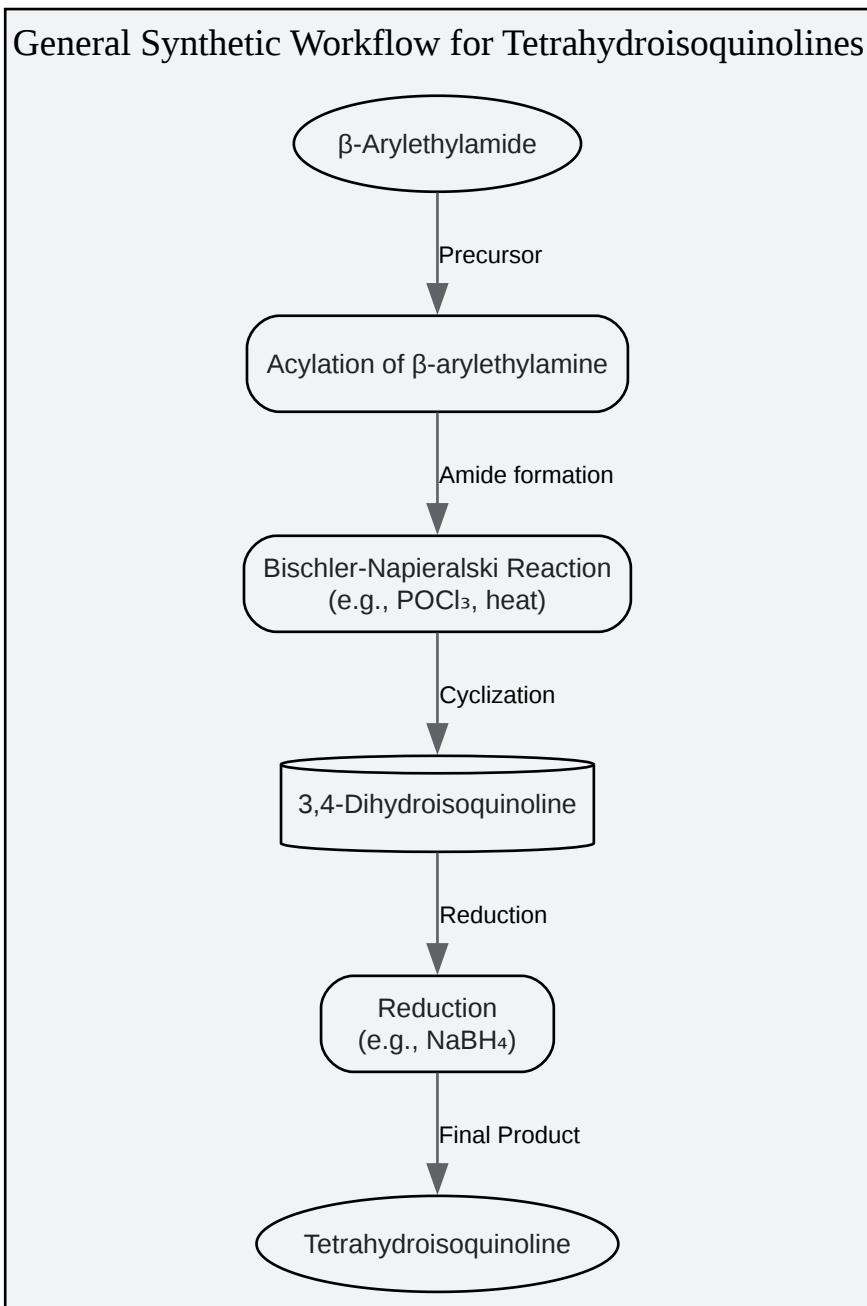
## Synthesis of Metofoline

The synthesis of **metofoline**, as first described by Brossi and colleagues in 1960, involves the construction of the core tetrahydroisoquinoline scaffold.[3] While the detailed experimental protocol from the original publication is not widely available, the synthesis would logically proceed via a Bischler-Napieralski reaction followed by reduction, a common and established method for preparing tetrahydroisoquinolines.

## Experimental Workflow: General Synthesis of the Tetrahydroisoquinoline Core

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a  $\beta$ -arylethylamide. The resulting 3,4-dihydroisoquinoline is then reduced to the corresponding

tetrahydroisoquinoline.



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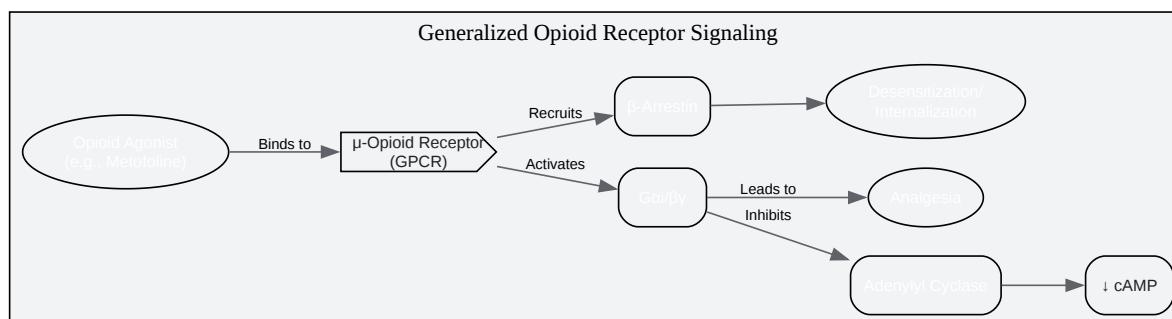
A generalized workflow for the synthesis of tetrahydroisoquinolines.

## Pharmacological Profile

**Metofoline** is classified as an opioid receptor agonist.<sup>[5]</sup> Its analgesic effects are mediated through interaction with opioid receptors in the central nervous system. However, detailed characterization of its binding affinities and functional activity at the different opioid receptor subtypes ( $\mu$ ,  $\delta$ ,  $\kappa$ ) is not readily available in the public domain.

## Signaling Pathways of Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding typically initiates a signaling cascade involving the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Another critical signaling pathway involves the recruitment of  $\beta$ -arrestin, which can lead to receptor desensitization and internalization, and also initiate distinct signaling cascades that are sometimes associated with the adverse effects of opioids.



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A simplified diagram of opioid receptor signaling pathways.

Due to the lack of specific experimental data for **metofoline**, it is not possible to definitively illustrate its potential bias towards G-protein signaling or  $\beta$ -arrestin recruitment.

## In Vivo Analgesic Activity

The analgesic efficacy of **metofoline** has been reported to be comparable to that of codeine.<sup>[1]</sup> <sup>[2]</sup> Standard preclinical models to assess analgesic activity include the hot plate and tail-flick

tests, which measure the response latency to a thermal stimulus.

## Experimental Protocols for Analgesic Testing

Hot Plate Test: This test measures the reaction time of an animal placed on a heated surface. An increase in the latency to a response (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Tail-Flick Test: This method involves applying a focused beam of heat to the animal's tail and measuring the time it takes for the animal to flick its tail away. A longer latency period following drug administration suggests analgesia.

While these are standard methods, specific quantitative data, such as the median effective dose ( $ED_{50}$ ) for **metofoline** in these assays, are not available in the reviewed literature. For comparative purposes, Table 2 provides representative  $ED_{50}$  values for morphine in these tests.

Table 2: Representative  $ED_{50}$  Values for Morphine in Rodent Analgesic Tests

Test	Species	Route of Administration	$ED_{50}$ (mg/kg)
Hot Plate	Mouse	Intraperitoneal (i.p.)	~1.94
Tail-Flick	Rat	Intraperitoneal (i.p.)	Not specified

Note:  $ED_{50}$  values can vary significantly depending on the specific experimental conditions.

## Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of **metofoline** are not well-documented in publicly available resources. For opioid compounds in general, metabolism often occurs in the liver, primarily through the cytochrome P450 enzyme system.<sup>[6]</sup> Elimination is typically through renal excretion of metabolites. A study by Sciorelli (1967) investigated the metabolism of **metofoline**, but the detailed findings are not readily accessible.<sup>[3]</sup>

## Conclusion

**Metofoline** is a historically significant isoquinoline-derived opioid analgesic. Its development and subsequent withdrawal highlight the critical importance of thorough preclinical safety evaluation in drug development. While its analgesic properties were deemed comparable to codeine, the emergence of severe side effects led to its discontinuation. The lack of detailed, modern pharmacological and pharmacokinetic data in the public domain limits a complete understanding of its mechanism of action and disposition. This guide has synthesized the available information to provide a technical overview for the scientific community, underscoring the challenges in retrospectively characterizing compounds with a limited history of clinical use.

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